4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is part of the 1,2,4-triazole family, known for its wide range of biological activities. The synthesis of such compounds often involves multiple steps, starting from hydrazides or thiosemicarbazides, leading to triazole derivatives through cyclization. These compounds have been studied for their antimicrobial activities, showcasing significant efficacy against various microorganisms. For instance, some derivatives have been highlighted for their good to moderate antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal properties of 1,2,4-triazole derivatives, including those similar to this compound, have been a focal point of research. These compounds are found to possess a broad spectrum of biological activities, making them subjects of interest for further detailed studies. Their effectiveness against a range of pathogenic microorganisms positions them as potential candidates for treating fungal diseases and as foundational structures for developing new medications (Ohloblina et al., 2022).
Future Directions
Given the lack of detailed information about “4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol”, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and safety profile. This could potentially expand its applications in proteomics research and other fields .
Properties
IUPAC Name |
4-(3-ethylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-2-11-4-3-5-12(10-11)18-13(15-16-14(18)20)17-6-8-19-9-7-17/h3-5,10H,2,6-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNLFNOUYGSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=S)NN=C2N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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